
2,6-Dihydroxybenzoic acid
Overview
Description
Resorcylic acid: is a type of organic compound that belongs to the family of benzoic acids. It is characterized by the presence of two hydroxyl groups attached to the benzene ring. The compound is known for its various biological activities and is often found in nature as part of larger molecules, such as resorcylic acid lactones. These lactones are produced by fungi and have been studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcylic acid can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction, where resorcinol reacts with carbon dioxide in the presence of a base like potassium bicarbonate. This reaction substitutes a carboxylic acid group for a hydrogen atom at the ortho and para positions relative to the hydroxyl groups .
Industrial Production Methods: In industrial settings, resorcylic acid is often produced through the fermentation of specific fungal strains. These fungi produce resorcylic acid lactones as secondary metabolites, which can then be hydrolyzed to yield resorcylic acid .
Chemical Reactions Analysis
Types of Reactions: Resorcylic acid undergoes various chemical reactions, including:
Oxidation: Resorcylic acid can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxybenzoic acids.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions typically involve the use of acids or bases to facilitate the reaction.
Major Products:
Oxidation: Quinones
Reduction: Dihydroxybenzoic acids
Substitution: Various substituted benzoic acids
Scientific Research Applications
Pharmaceutical Applications
a. Drug Development and Synthesis
2,6-DHBA serves as a precursor in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in producing drugs and agricultural chemicals due to its ability to form salts with other active pharmaceutical ingredients (APIs). For instance, it can form stable salts with alprazolam, enhancing the solubility and bioavailability of the drug .
b. Cocrystallization Studies
Research has demonstrated the utility of 2,6-DHBA in cocrystallization processes. It has been employed to create cocrystals with purine alkaloids such as caffeine and theobromine. These cocrystals can improve the physicochemical properties of the drugs, including solubility and stability . This application is particularly relevant in enhancing the delivery and efficacy of existing medications.
Material Science Applications
a. Polymorphism Control
2,6-DHBA has been studied for its role in controlling polymorphic phase transformations in materials. A notable study indicated that it could stabilize certain polymorphs during crystallization processes, which is crucial for the development of consistent material properties in pharmaceuticals and other applications . This property can be exploited to optimize drug formulations by controlling crystal forms.
b. Adsorption Techniques
Recent advancements have highlighted the use of 2,6-DHBA in adsorption-based separation techniques. For instance, an innovative method using anion exchange resins has shown promise for selectively binding 2,6-DHBA over other compounds like resorcinol during synthesis processes. This selectivity can significantly enhance reaction yields and purity levels in industrial applications .
Environmental Applications
a. Biomass Burning Tracers
In environmental studies, 2,6-DHBA is recognized as a tracer for biomass burning products. Its presence in snow samples from glacial regions serves as an indicator of historical biomass burning events and provides insights into carbon cycling within ecosystems . This application is critical for understanding climate change impacts and tracking environmental pollution sources.
b. Wastewater Treatment
The compound's strong acidic nature allows it to interact effectively with various pollutants in wastewater treatment processes. Research indicates that 2,6-DHBA can facilitate the degradation of toxic compounds through biological treatment systems, thus contributing to environmental remediation efforts .
Comprehensive Data Tables
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Pharmaceuticals | Precursor for drug synthesis | Enhances solubility and bioavailability |
Cocrystallization with APIs | Improves stability and delivery | |
Material Science | Polymorphism control | Optimizes material consistency |
Adsorption techniques | Increases reaction yields | |
Environmental Studies | Biomass burning tracer | Tracks carbon cycling |
Wastewater treatment | Degrades toxic pollutants |
Case Studies
- Cocrystallization with Caffeine and Theobromine
- Polymorphic Phase Transformations
- Environmental Tracing
Mechanism of Action
Resorcylic acid exerts its effects primarily through the inhibition of specific enzymes. For example, resorcylic acid lactones can inhibit heat shock protein 90 (Hsp90), a molecular chaperone involved in protein folding and stabilization. By inhibiting Hsp90, these compounds can disrupt the function of proteins essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
- 2,4-Dihydroxybenzoic acid (β-Resorcylic acid)
- 3,5-Dihydroxybenzoic acid (α-Resorcylic acid)
- 2,6-Dihydroxybenzoic acid (γ-Resorcylic acid)
Uniqueness: Resorcylic acid is unique due to its specific hydroxyl group positioning, which imparts distinct chemical and biological properties. Its derivatives, particularly resorcylic acid lactones, have shown unique enzyme inhibition profiles, making them valuable in therapeutic research .
Biological Activity
2,6-Dihydroxybenzoic acid (2,6-DHBA), also known as gamma-resorcylic acid, is a phenolic compound with various biological activities. This compound has garnered attention in recent years due to its potential applications in pharmacology and biochemistry. This article explores the biological activity of 2,6-DHBA, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
2,6-DHBA is a dihydroxy derivative of benzoic acid characterized by two hydroxyl groups positioned at the 2 and 6 carbon atoms of the benzene ring. Its molecular formula is CHO, and it possesses a molar mass of 154.12 g/mol. The compound exhibits both hydrophilic and lipophilic properties due to the presence of hydroxyl groups, influencing its solubility and interaction with biological systems.
Antioxidant Properties
2,6-DHBA has been shown to exhibit significant antioxidant activity. Studies indicate that it can scavenge free radicals, thereby reducing oxidative stress in cells. For instance, research demonstrated that 2,6-DHBA effectively inhibited DPPH (1,1-diphenyl-2-picrylhydrazyl) radical formation, suggesting its potential as a natural antioxidant agent .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that 2,6-DHBA inhibits cyclin-dependent kinases (CDKs), particularly CDK1 and CDK6, which are crucial in cell cycle regulation and inflammation responses . This inhibition may contribute to its therapeutic effects in conditions characterized by chronic inflammation.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of 2,6-DHBA. It has shown effectiveness against various microbial strains. A study reported that complexes formed between 2,6-DHBA and divalent metal ions exhibited notable DPPH radical-scavenging activity and inhibited microbial growth . This suggests its potential use in developing antimicrobial agents.
The biological activities of 2,6-DHBA can be attributed to its ability to modulate several biochemical pathways:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : As mentioned earlier, 2,6-DHBA selectively inhibits CDK1 and CDK6 without affecting CDK2 or CDK4 . This selective inhibition may help in developing cancer therapeutics targeting specific cell cycle checkpoints.
- Antioxidant Mechanism : The antioxidant activity is primarily due to the donation of hydrogen atoms from hydroxyl groups to free radicals, stabilizing them and preventing cellular damage .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant properties of various hydroxybenzoic acids, including 2,6-DHBA. The results indicated that at concentrations as low as 200 μM, 2,6-DHBA increased cell survival rates significantly under oxidative stress conditions . This suggests its potential application in protective formulations against oxidative damage.
Case Study 2: Anti-inflammatory Potential
In another study focusing on inflammatory responses in synovial tissues, researchers found that treatment with 2,6-DHBA significantly reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα at concentrations ranging from 50-100 μM . This supports the compound's role as a potential therapeutic agent for inflammatory diseases.
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis methods for 2,6-dihydroxybenzoic acid, and how do their yields and purity compare?
- Methodological Answer : Traditional synthesis routes include carboxylation of resorcinol via the Kolbe-Schmitt reaction, though yields are often moderate (50–70%) due to competing side reactions. Recent advancements employ enzymatic carboxylation using decarboxylases (e.g., 2,6-DHBD from Rhizobium sp.), which utilize CO₂ as a substrate and achieve higher regioselectivity. In situ product removal (ISPR) techniques, such as adsorption to ion-exchange resins, improve yields by minimizing product inhibition . Purification typically involves recrystallization from ethanol/water mixtures, monitored by HPLC for purity validation .
Q. How can researchers experimentally determine the solubility of this compound in organic solvents?
- Methodological Answer : Solubility studies are performed gravimetrically by saturating solvents (e.g., benzene, chloroform) with the compound at controlled temperatures (e.g., 298.15 K ± 2 K). Data should be validated via UV-Vis spectroscopy or HPLC to account for temperature-induced errors (±10% relative error reported). Note that limited solubility data exist for this compound, requiring cross-validation with computational models like COSMO-RS .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1680–1700 cm⁻¹) groups.
- ¹H/¹³C NMR : Peaks at δ 6.3–6.7 ppm (aromatic protons) and δ 170 ppm (carboxylic carbon) are diagnostic.
- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time ~6.0 min in acidic mobile phases .
- PXRD : Essential for identifying polymorphic forms, especially when synthesizing co-crystals .
Advanced Research Questions
Q. How can enzymatic synthesis of this compound be optimized for scalability and sustainability?
- Methodological Answer : Biocatalytic processes using recombinant decarboxylases (e.g., 2,6-DHBD) require pH stabilization (TEA buffer, pH 8.5) and dissolved inorganic carbon (DIC) monitoring. ISPR strategies, such as continuous extraction with activated carbon, enhance productivity by maintaining enzyme activity. Process parameters (e.g., CO₂ pressure, enzyme loading) should be optimized via Design of Experiments (DoE) to minimize byproducts .
Q. What strategies resolve contradictions in bioactivity data for this compound, such as antioxidant vs. pro-oxidant effects?
- Methodological Answer :
- Dose-Dependent Assays : Use DPPH•/ABTS•+ scavenging assays at varying concentrations (0.1–10 mM) to identify transition thresholds.
- Cellular Redox Environment : Test in cancer cell lines (e.g., MCF-7) under hypoxic vs. normoxic conditions to assess pro-oxidant behavior via ROS quantification.
- SAR Analysis : Compare lipophilicity (logP) and electronic parameters (HOMO-LUMO gaps) with analogs (e.g., 2,4-DHB, 3,5-DHB) to isolate structural determinants of activity .
Q. How can researchers design co-crystals of this compound to enhance drug bioavailability?
- Methodological Answer : Screen co-formers (e.g., acyclovir, riluzole) using slurry crystallization in solvents like water/DMSO. Monitor hydrogen-bonding motifs (O–H⋯O/N) via SCXRD. Metastable polymorphs (e.g., Form II of riluzole salt) are stabilized by rapid cooling and characterized via synchrotron PXRD. Phase transitions are tracked using DSC (exothermic events at ~120°C) .
Q. What computational methods predict the stability of this compound in metabolic pathways?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to simulate hydrolysis by liver enzymes (e.g., cytochrome P450).
- MD Simulations : Model interactions with hepatic carboxyl esterases to predict metabolite formation (e.g., salicylic acid derivatives).
- QSAR Models : Corlate electronic descriptors (polarizability, dipole moment) with experimental pharmacokinetic data .
Properties
IUPAC Name |
2,6-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEUNCKRJATALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059785 | |
Record name | 2,6-Dihydroxybenzoic acid | |
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Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white chunks; [Alfa Aesar MSDS], Solid | |
Record name | 2,6-Dihydroxybenzoic acid | |
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Record name | 2,6-Dihydroxybenzoic acid | |
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Solubility |
9.56 mg/mL | |
Record name | 2,6-Dihydroxybenzoic acid | |
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CAS No. |
303-07-1 | |
Record name | 2,6-Dihydroxybenzoic acid | |
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Record name | gamma-Resorcylic acid | |
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Record name | 2,6-DIHYDROXYBENZOIC ACID | |
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Record name | Benzoic acid, 2,6-dihydroxy- | |
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Record name | 2,6-Dihydroxybenzoic acid | |
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Record name | 2,6-dihydroxybenzoic acid | |
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Record name | 2,6-DIHYDROXYBENZOIC ACID | |
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Record name | 2,6-Dihydroxybenzoic acid | |
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URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
165 °C | |
Record name | 2,6-Dihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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